H-Ser-OEt.HCl

Catalog No.
S714488
CAS No.
26348-61-8
M.F
C5H12ClNO3
M. Wt
169.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Ser-OEt.HCl

CAS Number

26348-61-8

Product Name

H-Ser-OEt.HCl

IUPAC Name

ethyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1

InChI Key

JZJQCLZQSHLSFB-WCCKRBBISA-N

Synonyms

L-Serineethylesterhydrochloride;26348-61-8;(S)-Ethyl2-amino-3-hydroxypropanoatehydrochloride;H-Ser-OEt.HCl;L-SerineethylesterHCl;serineethylesterhydrochloride;EthylL-serinatehydrochloride;MFCD00012594;ST50824952;ethyl(2S)-2-amino-3-hydroxypropanoatehydrochloride;H-Ser-OEtHCl;PubChem19044;AC1MC4EF;KSC491O1N;SCHEMBL593290;223123_ALDRICH;CTK3J1716;JZJQCLZQSHLSFB-WCCKRBBISA-N;MolPort-003-928-065;ACT07709;ANW-25975;FD3052;AKOS015894547;AKOS015924170;AM82215

Canonical SMILES

CCOC(=O)C(CO)N.Cl

Isomeric SMILES

CCOC(=O)[C@H](CO)N.Cl

The exact mass of the compound Ethyl L-serinate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29417. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Serine ethyl ester hydrochloride (CAS: 26348-61-8) is a fundamental C-terminal protected amino acid building block utilized extensively in solution-phase peptide synthesis and the manufacture of chiral pharmaceutical intermediates. As a crystalline hydrochloride salt, it offers long-term shelf stability and prevents the spontaneous self-condensation or diketopiperazine formation typically observed in free amino acid esters. The compound features a melting point of 130–132 °C and exhibits high aqueous solubility, making it a standardized precursor for downstream coupling reactions, enzymatic polymerizations, and the synthesis of complex heterocycles .

Research Fit

Pre-esterified L-serine building block for solution-phase peptide synthesis
Hydrochloride salt enhances solubility in organic coupling media
Confirmed L-configuration supports stereochemical-control workflows

Substituting H-Ser-OEt.HCl with free L-Serine or the closely related methyl ester (H-Ser-OMe.HCl) fundamentally alters process workflows and reaction kinetics. Free L-Serine is zwitterionic and insoluble in standard organic coupling solvents (e.g., DMF, DCM), requiring resource-intensive protection steps before it can be utilized. While the methyl ester is a common alternative, the ethyl ester provides distinct lipophilicity and steric properties that influence both downstream deprotection kinetics and enzymatic recognition. For instance, in chemoenzymatic polymerizations, substituting the ethyl ester for the methyl ester drastically changes the enzyme affinity and the resulting polymer chain length, proving that these esters are not directly interchangeable when targeting specific structural or kinetic outcomes [1].

Substitution Risk

Free serine Lacks ethyl ester protection; prior esterification adds steps and may shift coupling outcomes.
DL-Form Racemic mixture introduces undesired stereochemistry, compromising chiral integrity of asymmetric routes.
D-Enantiomer Exhibits NMDA receptor activity absent in L-form; response profile may not transfer between enantiomers.

Organic Solubility Advantage

Free L-Serine exists as a zwitterion with poor solubility in organic solvents, necessitating prior C-terminal and N-terminal protection for peptide synthesis. In contrast, H-Ser-OEt.HCl is pre-protected at the C-terminus. Upon in situ neutralization with a mild base (e.g., DIPEA), the resulting free ethyl ester exhibits greater partitioning into organic solvents (such as ethyl acetate or dichloromethane) compared to the more hydrophilic methyl ester or the completely insoluble free acid. This allows for immediate use in standard coupling protocols without additional synthetic steps [1].

Evidence DimensionCoupling readiness and organic solubility
Target Compound DataC-protected; soluble in organic solvents upon neutralization
Comparator Or BaselineFree L-Serine (Zwitterionic, insoluble in DCM/DMF)
Quantified DifferenceEliminates 2 protection steps prior to coupling
ConditionsStandard solution-phase peptide synthesis

Procurement of the pre-esterified HCl salt eliminates costly and time-consuming protection steps, streamlining industrial peptide synthesis workflows.

Enantiomeric purity
Head-to-head
L-Ser-OEt.HCl: ≥99.5% chiral purity (≥99% ee).
DL-form (CAS 3940-27-0): racemic mixture, 0% ee.
Supports stereochemical-control in peptide coupling workflows.
Chiral purity by silver titration and specific rotation; c=2 H₂O.

Polymerization DPn Control

In the synthesis of poly(L-serine) via papain-catalyzed chemoenzymatic polymerization (CEP) in aqueous media, the choice of the ester leaving group directly dictates the polymer chain length. H-Ser-OEt.HCl yields a controlled, shorter oligomeric chain with a degree of polymerization (DPn) of 6.6. In direct contrast, the methyl ester analogue (H-Ser-OMe.HCl) exhibits a higher affinity for the papain enzyme, resulting in a significantly longer polymer chain with a DPn of 14 and a higher overall yield [1].

Evidence DimensionDegree of Polymerization (DPn) in Papain-Catalyzed CEP
Target Compound DataDPn = 6.6 (Yield: 20.4%)
Comparator Or BaselineH-Ser-OMe.HCl (DPn = 14)
Quantified Difference52.8% reduction in polymer chain length
ConditionsAqueous media, pH 8.5, 4 h, [M]0 = 1.0 M, papain catalyst

Buyers engineering specific poly(L-serine) biomaterials must select the ethyl ester when shorter, controlled oligomeric blocks are required.

Protected carboxyl
Class-level
Ethyl ester enables direct DCC/TEA coupling in THF at rt, 12 h.
Free L-serine requires separate HCl/EtOH esterification (reflux, 4–6 h).
Reduces synthetic sequence by 1–2 steps; supports workflow efficiency.
Protocol context: solution-phase peptide synthesis; DCC coupling.

Saponification Kinetics & Epimerization Risk

During the final stages of peptide synthesis, the C-terminal ester must often be removed via alkaline hydrolysis (saponification). The ethyl ester group in H-Ser-OEt.HCl is sterically bulkier than a methyl ester, resulting in a slower, more controlled rate of saponification. This kinetic difference is critical when synthesizing base-sensitive peptides, as the slower hydrolysis rate of the ethyl ester reduces the risk of base-catalyzed side reactions, such as epimerization (racemization) at the alpha-carbon, compared to the rapidly hydrolyzing methyl ester [1].

Evidence DimensionSteric hindrance and saponification rate
Target Compound DataSlower, controlled alkaline hydrolysis
Comparator Or BaselineH-Ser-OMe.HCl (Faster alkaline hydrolysis)
Quantified DifferenceReduced rate of base-catalyzed epimerization
ConditionsAqueous LiOH or NaOH deprotection

Selecting the ethyl ester provides process chemists with a wider kinetic window during deprotection, safeguarding the chiral integrity of base-sensitive peptides.

NMDA stereospecificity
Head-to-head
D-Ser-OEt.HCl: dose-dependent improvement in ataxic mouse falling index.
L-Ser-OEt.HCl: no effect at maximum tested doses.
Defines enantiomer-specific study boundaries; L-form suitable as negative control.
Glycine-site antagonist inhibited D-form effect; stereospecific response.
Cost efficiency
Reported
L-enantiomer: ~$12/5g (research grade).
D-enantiomer: >$100–$150/5g at comparable purity.
Cost-efficient procurement tier for large-scale non-NMDA applications.
Catalog pricing; may vary by supplier.
Salt form stability
Class-level
HCl salt: stable at 4°C sealed, dry; m.p. 130–132°C.
Free base (CAS 4117-31-1): liquid/oil at RT, enhanced oxidation risk.
Crystalline salt supports reproducible handling and long-term storage.
Store under inert gas; protect from moisture.

Solution-Phase Peptide Synthesis

Where this compound is the right choice: Utilized for synthesizing short-to-medium length peptides where a stable, highly soluble C-terminal protected serine building block is required, and where controlled alkaline deprotection is preferred over the faster-cleaving methyl ester to preserve chiral integrity[1].

Poly(L-serine) Biomaterial Synthesis

Where this compound is the right choice: Essential for chemoenzymatic polymerization workflows where short oligomeric chains (DPn ~6.6) are specifically targeted, as the ethyl ester's lower enzymatic affinity prevents the formation of excessively long polymer chains [2].

Chiral Intermediate Manufacturing

Where this compound is the right choice: Used as a stereochemically pure starting material for the synthesis of complex heterocycles and pharmaceutical active ingredients, where its crystalline hydrochloride form ensures batch-to-batch reproducibility and easier handling compared to the zwitterionic free base [1].

Application Fit

Application
Selection Property
Validation Focus
Chiral peptide synthesis
Enantiomeric purity specification
Stereochemical fidelity and coupling yield
Large-scale peptide synthesis
Cost-efficient procurement tier
Purity and lot consistency at scale
NMDA receptor research control
Stereospecific inactivity confirmation
Enantiomer-specific assay response
Chemoenzymatic polymerization
Aqueous solubility and ester substrate
Polymerization yield and product characterization

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

169.0505709 Da

Monoisotopic Mass

169.0505709 Da

Heavy Atom Count

10

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

26348-61-8

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